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Compound of Interest

Compound Name: LAS17

Cat. No.: B10831071 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals improve the signal-

to-noise ratio when imaging the yeast protein Las17.

Frequently Asked Questions (FAQs)
Q1: What is Las17 and why is it challenging to image?

A1: Las17 is the yeast homolog of the human Wiskott-Aldrich Syndrome protein (WASP). It is a

key regulator of actin polymerization during the late stages of clathrin-mediated endocytosis.[1]

[2][3] Imaging Las17 can be challenging due to its localization to small, dynamic cortical

patches and its relatively low abundance at these sites, which can result in a low signal-to-

noise ratio.

Q2: Which fluorescent protein should I use to tag Las17?

A2: The choice of fluorescent protein is critical for successful imaging. A bright and photostable

fluorescent protein is recommended. Green fluorescent proteins (GFPs) and their variants are

commonly used for live-cell imaging in yeast.[4] For multi-color imaging, combinations such as

mTFP1, mCitrine, and mCherry can be used.[5] It is advisable to test different fluorescent

protein fusions to determine which provides the best signal with minimal disruption to Las17
function.

Q3: How can I confirm that my fluorescently tagged Las17 is functional?
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A3: To ensure the fluorescent tag does not interfere with Las17 function, you should perform a

functional complementation assay. This can be done by expressing your Las17-FP fusion in a

las17Δ null mutant background and assessing whether it rescues the known phenotypes of the

deletion, such as defects in endocytosis, actin patch organization, and bipolar bud site

selection.

Q4: What are the main sources of noise in Las17 imaging?

A4: The main sources of noise in fluorescence microscopy include:

Photon Shot Noise: The inherent statistical fluctuation in the arrival of photons at the

detector.

Detector Noise: Electronic noise from the camera, including read noise and dark current.

Background Fluorescence: Autofluorescence from the yeast cells or the growth medium.

Rich media like YPD can have high autofluorescence.

Out-of-Focus Light: Fluorescence signal from above and below the focal plane, which is

particularly problematic in widefield microscopy.

Q5: Can I image fixed cells instead of live cells to improve the signal?

A5: While fixing cells can sometimes enhance the signal, it is generally not recommended for

studying dynamic processes like endocytosis involving Las17. Fixation can introduce artifacts

and does not allow for the observation of protein dynamics. Live-cell imaging is preferred to

capture the real-time behavior of Las17. If fixation is necessary, a mild paraformaldehyde

fixation may preserve the localization of fluorescent proteins.

Troubleshooting Guides
This section provides solutions to common problems encountered during Las17 imaging.

Problem 1: Weak or No Fluorescent Signal
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Possible Cause Suggested Solution

Low protein expression

Confirm the expression of your Las17-FP fusion

protein by western blotting. Consider using a

stronger promoter if the endogenous expression

level is too low for detection, but be aware that

overexpression can lead to artifacts.

Photobleaching

Reduce the excitation light intensity and/or the

exposure time. Use an anti-fade mounting

medium if imaging fixed cells. Choose a more

photostable fluorescent protein.

Incorrect microscope settings

Ensure the correct excitation and emission

filters for your chosen fluorophore are in place.

Use a high numerical aperture (NA) objective to

maximize light collection. Optimize camera gain

and binning settings.

Fluorescent protein maturation issues

Ensure cells are grown at an optimal

temperature and for a sufficient time to allow for

proper folding and chromophore maturation of

the fluorescent protein.

Problem 2: High Background Noise
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Possible Cause Suggested Solution

Autofluorescence from media

Grow yeast in a low-fluorescence defined

medium (e.g., Synthetic Defined Complete -

SDC) instead of rich media like YPD. If cells

must be grown in rich media, switch to a low-

fluorescence medium for a period before

imaging.

Cellular autofluorescence

Use yeast strains that do not have mutations in

the adenine pathway (e.g., ade2), as these can

accumulate a fluorescent intermediate. If using

an ade- strain, supplement the medium with

additional adenine.

Out-of-focus light

Use a confocal or spinning disk microscope to

reject out-of-focus light and improve the signal-

to-noise ratio. If using a widefield microscope,

consider applying deconvolution algorithms to

your images.

Dirty optics

Clean the objective and other optical

components of the microscope to remove dust

and oil residue.

Problem 3: Poor Image Quality (Blurry or Low Contrast)
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Possible Cause Suggested Solution

Incorrect focus

Ensure the sample is properly focused. Use a Z-

stack to capture multiple focal planes and then

create a maximum intensity projection.

Spherical aberration

Use the correct immersion oil for your objective

and ensure there are no air bubbles. Use

coverslips of the correct thickness.

Cell movement
Immobilize the yeast cells on the coverslip using

concanavalin A or in a microfluidics device.

Low signal-to-noise ratio

Refer to the strategies for improving weak signal

and reducing high background noise. Consider

using image processing techniques like

deconvolution or frame averaging.

Quantitative Data Summary
Table 1: Properties of Common Fluorescent Proteins for
Yeast Imaging

Fluorescent
Protein

Excitation Max
(nm)

Emission Max
(nm)

Relative
Brightness

Photostability

EGFP 488 507 High Moderate

mCherry 587 610 Moderate High

mCitrine 516 529 High Moderate

mTFP1 462 492 Moderate High

mScarlet-I 569 594 Very High High

Note: Relative brightness and photostability can vary depending on the specific experimental

conditions and the fusion partner.
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Table 2: Abundance of Key Proteins at Endocytic
Patches in Fission Yeast

Protein Peak Number of Molecules per Patch

Clathrin 30-40

Las17 (Wsp1 in fission yeast) ~100

Arp2/3 complex ~300

Actin ~5000

Data adapted from quantitative studies on endocytic patch components in fission yeast and

provides an estimate of the relative abundance of these proteins.

Experimental Protocols
Protocol 1: Live-Cell Imaging of Las17-GFP in
Saccharomyces cerevisiae
I. Cell Preparation

Grow yeast cells expressing Las17-GFP from the endogenous locus in low-fluorescence

synthetic defined (SD) medium to mid-log phase (OD600 ≈ 0.5-0.8).

Harvest 1 mL of the cell culture by centrifugation at 3,000 x g for 1 minute.

Wash the cells once with 1 mL of fresh SD medium.

Resuspend the cell pellet in 100 µL of SD medium.

II. Slide Preparation

Apply 10 µL of 1 mg/mL concanavalin A solution to a clean glass-bottom dish or coverslip

and incubate for 5 minutes at room temperature.

Remove the concanavalin A solution and allow the surface to air dry.
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Add 5-10 µL of the resuspended cell suspension to the coated surface and allow the cells to

adhere for 5-10 minutes.

Gently add 100 µL of fresh SD medium to the dish.

III. Microscopy and Image Acquisition

Use a spinning disk confocal microscope equipped with a high numerical aperture (e.g.,

100x/1.4 NA) oil immersion objective.

Excite the GFP signal using a 488 nm laser at a low laser power (e.g., 1-5%) to minimize

phototoxicity.

Collect the emission signal using a bandpass filter appropriate for GFP (e.g., 500-550 nm).

Set the camera exposure time to 100-300 ms. Adjust as necessary to balance signal

intensity and temporal resolution.

Acquire a time-lapse series of images (e.g., one frame every 1-2 seconds) to observe the

dynamics of Las17 patches.

If necessary, acquire a Z-stack at each time point to ensure the entire cortical patch is

captured.

IV. Image Processing and Analysis

Perform a maximum intensity projection of Z-stacks if acquired.

Apply a background subtraction algorithm to reduce non-specific fluorescence.

If the signal is still low, consider applying a deconvolution algorithm to improve image clarity

and contrast.

Visualizations
Signaling Pathway of Las17 in Endocytosis
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Caption: Simplified signaling pathway of Las17-mediated actin polymerization during

endocytosis in yeast.

Experimental Workflow for Las17 Imaging
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Caption: Experimental workflow for live-cell imaging of fluorescently tagged Las17 in yeast.
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Troubleshooting Flowchart for Low Signal-to-Noise
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Caption: A logical flowchart for troubleshooting low signal-to-noise ratio in Las17 imaging

experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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